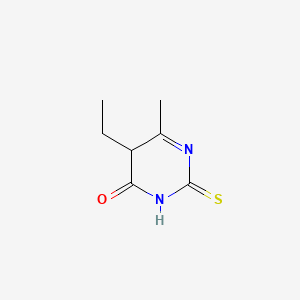
5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride .
Industrial Production Methods
For industrial-scale production, the Biginelli reaction can be optimized using heterogeneous catalysts like Montmorillonite-KSF. This approach not only improves the yield but also makes the process more environmentally friendly by reducing the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- 5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Uniqueness
Compared to its analogs, 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and ethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and increasing its bioavailability.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-ethyl-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
IPTVIEQBFKWJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC(=S)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















